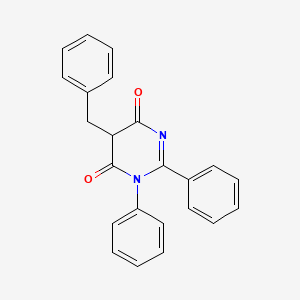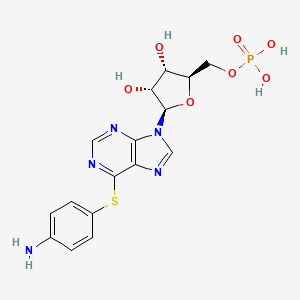
((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further connected to a phosphate group. The presence of an aminophenylthio group adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the aminophenylthio group. The tetrahydrofuran ring is then synthesized and attached to the purine base. Finally, the phosphate group is introduced under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aminophenylthio group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA synthesis.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets can be harnessed to design new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.
Wirkmechanismus
The mechanism of action of ((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer within cells.
Guanosine monophosphate (GMP): A nucleotide that plays a role in cellular signaling.
Thymidine monophosphate (TMP): A nucleotide involved in DNA synthesis.
Uniqueness
((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to the presence of the aminophenylthio group and the tetrahydrofuran ring. These structural features confer distinct chemical and biological properties, setting it apart from other nucleotides.
Eigenschaften
Molekularformel |
C16H18N5O7PS |
|---|---|
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-[6-(4-aminophenyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H18N5O7PS/c17-8-1-3-9(4-2-8)30-15-11-14(18-6-19-15)21(7-20-11)16-13(23)12(22)10(28-16)5-27-29(24,25)26/h1-4,6-7,10,12-13,16,22-23H,5,17H2,(H2,24,25,26)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
BSWAFGFAEXWSLG-XNIJJKJLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



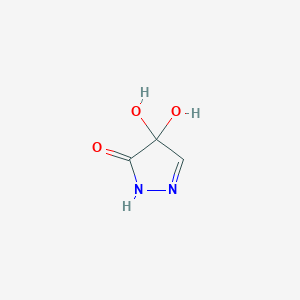
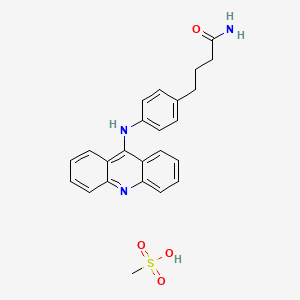
![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)
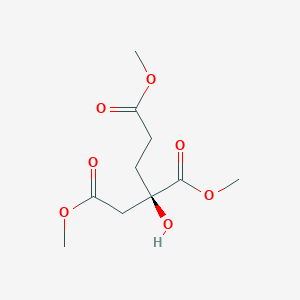
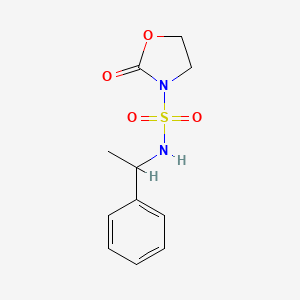
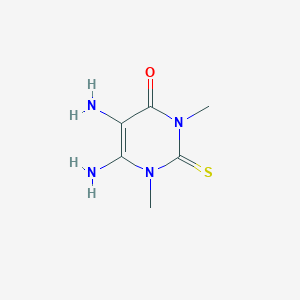
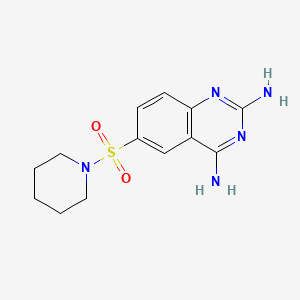
![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)
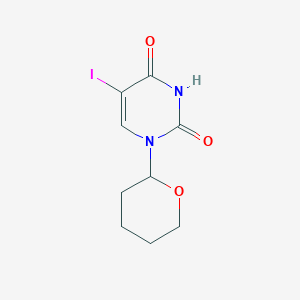
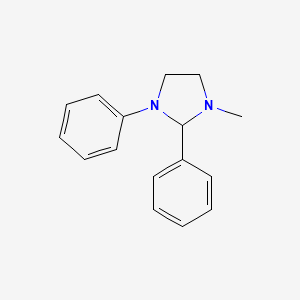
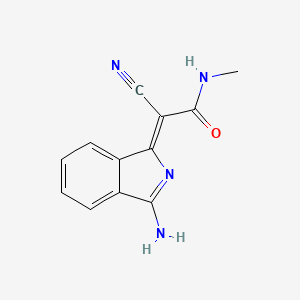
![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)
